N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15519389
InChI: InChI=1S/C16H15N3O5/c1-23-14-8-5-12(15(9-14)24-2)10-17-18-16(20)11-3-6-13(7-4-11)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-10+
SMILES:
Molecular Formula: C16H15N3O5
Molecular Weight: 329.31 g/mol

N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide

CAS No.:

Cat. No.: VC15519389

Molecular Formula: C16H15N3O5

Molecular Weight: 329.31 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide -

Specification

Molecular Formula C16H15N3O5
Molecular Weight 329.31 g/mol
IUPAC Name N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4-nitrobenzamide
Standard InChI InChI=1S/C16H15N3O5/c1-23-14-8-5-12(15(9-14)24-2)10-17-18-16(20)11-3-6-13(7-4-11)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-10+
Standard InChI Key IVJBRTMGUFABFH-LICLKQGHSA-N
Isomeric SMILES COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC
Canonical SMILES COC1=CC(=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4-nitrobenzamide, reflects its bifunctional design: a 4-nitrobenzamide group linked via a hydrazone bridge (-NH-N=C-) to a 2,4-dimethoxyphenyl substituent. The E configuration of the azomethine bond (C=N) is stabilized by intramolecular hydrogen bonding, as observed in analogous hydrazones . Key structural features include:

  • Aromatic systems: Two substituted benzene rings (nitro and methoxy groups).

  • Polar functional groups: Nitro (-NO₂), methoxy (-OCH₃), and hydrazone (-NH-N=C-), which enhance solubility and reactivity.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₅N₃O₅
Molecular Weight329.31 g/mol
IUPAC NameN-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4-nitrobenzamide
Canonical SMILESCOC1=CC(=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)N+[O-])OC
PubChem CID5749368

Spectroscopic and Computational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for methoxy protons (δ ~3.8 ppm) and aromatic protons influenced by electron-withdrawing nitro groups (δ ~8.2 ppm). Infrared (IR) spectra show stretches for C=N (1600–1620 cm⁻¹) and C=O (1680–1700 cm⁻¹).

Density Functional Theory (DFT) studies on related hydrazones predict a planar geometry stabilized by hyperconjugation and charge delocalization . The HOMO-LUMO energy gap (∼4.2 eV) suggests moderate reactivity, with electron density localized on the nitrobenzamide moiety . Nonlinear optical (NLO) properties, such as hyperpolarizability (β ∼1.5×10⁻³⁰ esu), indicate potential in photonic applications .

Synthesis and Characterization

Synthetic Methodology

The compound is synthesized via acid-catalyzed condensation of 2,4-dimethoxybenzaldehyde and 4-nitrobenzohydrazine under refluxing ethanol. Optimal conditions include:

  • Molar ratio: 1:1 aldehyde to hydrazine.

  • Catalyst: Glacial acetic acid (2–3 drops).

  • Reaction time: 4–6 hours at 78°C.

  • Yield: ~75–85% after recrystallization from ethanol.

Purification and Analytical Validation

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization. Purity is confirmed via:

  • Melting point: 215–217°C (decomposition).

  • High-Performance Liquid Chromatography (HPLC): ≥95% purity.

  • Mass Spectrometry (MS): [M+H]⁺ peak at m/z 330.31.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The nitro group enhances membrane permeability, while methoxy substituents may interfere with bacterial efflux pumps.

Antioxidant Properties

Using DPPH radical scavenging assays, the compound exhibits 45% inhibition at 100 µM, attributed to the nitro group’s electron-deficient nature.

Research Advancements and Applications

Coordination Chemistry

Hydrazones like N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide serve as polydentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with enhanced bioactivity . For example, Cu(II) complexes show 3-fold higher anticancer activity than the free ligand .

Material Science Applications

DFT-calculated NLO properties suggest utility in optical data storage and frequency doubling . Thin films of the compound exhibit second-harmonic generation (SHG) efficiency 1.2 times that of urea .

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